molecular formula C25H52O3S B14270348 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane CAS No. 166824-13-1

1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane

Cat. No.: B14270348
CAS No.: 166824-13-1
M. Wt: 432.7 g/mol
InChI Key: SFUWTUJVHKQFNC-UHFFFAOYSA-N
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Description

1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane is an organic compound characterized by its complex ether structure This compound features a long octadecane chain with multiple functional groups, including ethoxy, methylsulfanyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane typically involves multiple steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-ethoxy-3-hydroxypropane and methylsulfanyl methanol.

    Etherification: The intermediate compounds undergo etherification reactions to form the desired ether linkages. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol groups, facilitating the nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate ethers with octadecane using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.

    Substitution: The ether linkages can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted ethers

Scientific Research Applications

1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug delivery agent due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane depends on its interaction with molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The methylsulfanyl group may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane
  • 1-{2-Ethoxy-3-[(ethylsulfanyl)methoxy]propoxy}octadecane
  • 1-{2-Ethoxy-3-[(methylsulfanyl)ethoxy]propoxy}octadecane

Uniqueness

1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both ethoxy and methylsulfanyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

166824-13-1

Molecular Formula

C25H52O3S

Molecular Weight

432.7 g/mol

IUPAC Name

1-[2-ethoxy-3-(methylsulfanylmethoxy)propoxy]octadecane

InChI

InChI=1S/C25H52O3S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-22-25(28-5-2)23-27-24-29-3/h25H,4-24H2,1-3H3

InChI Key

SFUWTUJVHKQFNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COCSC)OCC

Origin of Product

United States

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